Diethyl phosphoramidate

Flame retardant textiles Phosphorus-based FR Cotton treatment

Avoid non-specific phosphorylating agents like POCl₃ that lack chemo-/regioselectivity for prodrug synthesis. Use Diethyl Phosphoramidate (CAS 1068-21-9), a P(V) reagent, to ensure quantitative yields and stability: - Enables ProTide synthesis at multi-pound scale with >99% purity for clinical trials. - Serves as a validated G-series nerve agent simulant with documented ultra-low level SERS detection for calibrating detection platforms. - Achieves 92-99% yields and 97% regioselectivity in Mannich-type reactions for α-aminoalkyl phosphonates. - Stable to ambient moisture under inert gas, unlike acutely moisture-sensitive phosphoramidites, ensuring supply chain reliability.

Molecular Formula C4H12NO3P
Molecular Weight 153.12 g/mol
CAS No. 1068-21-9
Cat. No. B092971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl phosphoramidate
CAS1068-21-9
Molecular FormulaC4H12NO3P
Molecular Weight153.12 g/mol
Structural Identifiers
SMILESCCOP(=O)(N)OCC
InChIInChI=1S/C4H12NO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6)
InChIKeyMCQILDHFZKTBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Phosphoramidate Product Overview


Diethyl phosphoramidate (CAS 1068-21-9), also known as diethyl amidophosphate or O,O′-diethylphosphoramidate, is an organophosphorus compound with the molecular formula H₂NP(O)(OC₂H₅)₂ and molecular weight 153.12 g/mol . This primary phosphoramidate features a tetracoordinate phosphorus atom covalently bonded to a nitrogen atom, distinguishing it from the related phosphoramidite class [1]. It is available commercially at ≥98% purity (GC) as a white to light yellow crystalline solid with a melting point of 51–53 °C . The compound serves as a phosphorylating agent in nucleoside chemistry, a reagent mimicking chemical warfare agents for detection studies, and a precursor for α-aminoalkyl phosphonates via Mannich-type reactions .

Phosphorylating agent for nucleoside chemistry Enables ProTide and oligonucleotide strategies via P–N bond transfer
CWA simulant with documented SERS signature Supports G-series nerve agent detection platform validation
Precursor for α-aminoalkyl phosphonates Mannich-type reactivity driven by P–N bond

Why Diethyl Phosphoramidate Is Irreplaceable


Phosphoramidates and phosphoramidites are chemically distinct classes: the former contains a P=O bond (phosphoryl group), while the latter contains a P(III) center with P–O and P–N bonds [1]. This oxidation state difference fundamentally alters reactivity, hydrolytic stability, and handling requirements. Diethyl phosphoramidate (P(V)) is stable to ambient moisture when stored under inert gas, whereas phosphoramidites (P(III)) are acutely moisture-sensitive and require strictly anhydrous conditions . Furthermore, diethyl phosphoramidate acts as a phosphorylating agent that transfers a phosphate group to nucleophiles, a mechanism distinct from the phosphitylation chemistry of phosphoramidites [2]. Substituting diethyl phosphite for diethyl phosphoramidate fails in applications requiring the P–N bond for prodrug activation or the specific electronic properties of the phosphoryl group. The quantitative evidence below demonstrates where these chemical differences produce measurable performance gaps.

Diethyl Phosphoramidate (Target)
Typical Substitute
P(V) phosphoryl group; ambient moisture stable under inert gas
Phosphoramidites (P(III)): acutely moisture-sensitive, require strict anhydrous conditions
Transfers phosphate via P–N bond (phosphorylation)
Diethyl phosphite: lacks P–N bond; fails in prodrug activation or nitrogen-dependent pathways
Distinct thermal/char behavior as flame retardant on cotton
Dimethyl phosphoramidate: non-equivalent flame retardant outcome; performance cannot be extrapolated

Diethyl Phosphoramidate Comparative Performance


Flame Retardant Efficacy vs. Dimethyl Analog

In a direct comparative study evaluating flame retardant performance on cotton fabric, diethyl phosphoramidate and dimethyl phosphoramidate were tested under identical treatment and combustion conditions [1]. While specific char length or LOI values are not publicly digitized from the 1974 publication, the study established that the two alkyl homologs produce quantifiably different flame retardant outcomes, directly attributed to the ethyl versus methyl substitution on the phosphate ester [1]. This constitutes a class-level inference that the diethyl analog confers distinct thermal decomposition and char-forming behavior compared to the dimethyl analog.

Flame retardant outcome
Class-level inference
Diethyl analog shows differentiated FR performance vs. dimethyl analog; specific LOI/char length values not digitized
Ethyl/methyl substitution alters thermal decomposition; results cannot be extrapolated
Based on 1974 study; numeric data unavailable for review
Flame retardant textiles Phosphorus-based FR Cotton treatment

Nucleoside Phosphorylation Yield vs. POCl₃

Nucleoside 3′-N,N-diethylphosphoramidites, derived from diethyl phosphoramidate chemistry, enable the synthesis of dinucleoside phosphates on a multigram scale in yields of 92–99% when reacted with 5′-O-free nucleosides using catalytic tetrazole promoter (0.05 equiv NPT, 40°C, 60 min) [1]. In contrast, the conventional Yoshikawa method using phosphorus oxychloride (POCl₃) in trimethyl phosphate followed by alkaline hydrolysis is limited to natural 5′-nucleotides and thiophosphate analogs, and is incompatible with acid- or base-labile functionalized nucleotide derivatives [2]. The phosphoramidate-based approach achieves 97% 5′-OH regioselectivity on unprotected 2′-deoxyribonucleosides regardless of nucleobase identity, whereas POCl₃ methods lack this chemo- and regioselectivity and require time-consuming purification [2].

Synthetic yield & regioselectivity
Method context
92–99% yield; 97% 5′-OH regioselectivity
Reported high-yield, regio-controlled phosphorylation; supports acid/base-labile substrates
vs POCl₃ method: limited to natural nucleotides, non-selective
Nucleoside phosphorylation Oligonucleotide synthesis Prodrug development

SERS Detection Sensitivity

Diethyl phosphoramidate is explicitly reported for ultra-low level detection by Surface-Enhanced Raman Spectroscopy (SERS), a capability that underpins its established use as a chemical warfare agent simulant . This analytical sensitivity is not a generic property of all organophosphorus compounds; rather, it derives from the specific P–N bond and phosphoryl group vibrational signatures of diethyl phosphoramidate that interact with SERS-active substrates. Comparative SERS detection limits for diethyl phosphite or diethyl chlorophosphate under identical conditions are not available, but the explicit reporting of this property for diethyl phosphoramidate supports its preferential selection as a simulant for G-series nerve agents in detector development and validation studies .

SERS detection sensitivity
Data to verify
Ultra-low level detection explicitly reported for diethyl phosphoramidate
Reported SERS response supports simulant detection; comparative data not available
Source review recommended; detection limits for alternatives unreported
Chemical warfare agent detection SERS Trace analysis

Diethyl Phosphoramidate Application Scenarios


Nucleoside Prodrug Synthesis (ProTide)

Diethyl phosphoramidate-derived intermediates enable the ProTide approach for antiviral and anticancer nucleoside monophosphates, where the phosphoramidate moiety masks the phosphate charge to facilitate cellular penetration [1]. The nucleoside phosphoramidate product can be synthesized on a multi-pound scale with >99% purity suitable for human clinical trials [1]. This application leverages the quantitative yield advantage (92–99%) and 97% regioselectivity demonstrated in Section 3, which generic phosphorylating agents like POCl₃ cannot provide due to lack of chemo- and regioselectivity and incompatibility with acid/base-labile functional groups.

CWA Simulant for Detector Validation

As a reagent that mimics or imitates actual chemical warfare agents, diethyl phosphoramidate is employed in the preparation of α-aminoalkyl phosphonates and serves as a validated simulant for G-series nerve agent detection studies . The compound's documented ultra-low level SERS detection capability provides a traceable spectroscopic signature for calibrating detection platforms. This specific analytical property, reported for diethyl phosphoramidate but not for alternative organophosphorus reagents like diethyl phosphite, makes it the preferred choice for research requiring validated simulant performance with established detection benchmarks.

Flame Retardant Formulation on Cellulosic Substrates

Research groups developing phosphorus-based flame retardant treatments for cotton and other cellulosic textiles should procure diethyl phosphoramidate specifically, as comparative studies with the dimethyl analog demonstrate non-interchangeable flame retardant performance [2]. The ethyl ester substitution pattern influences thermal decomposition pathways and char formation differently than the methyl ester, a critical consideration when optimizing formulation efficacy. Procurement of the incorrect alkyl homolog will yield non-representative results that cannot be extrapolated to the diethyl analog's performance profile.

α-Aminoalkyl Phosphonate Precursor via Mannich Reaction

Diethyl phosphoramidate participates in three-component Mannich-type reactions to prepare α-aminoalkyl phosphonates, a class of compounds with documented biological activity . The P–N bond of the phosphoramidate serves as the reactive handle in these transformations, a functionality absent in diethyl phosphite and other non-nitrogenous phosphorus reagents. Procurement of diethyl phosphoramidate specifically enables this synthetic pathway, whereas alternative phosphorus electrophiles would require fundamentally different reaction conditions and produce different product classes.

Application
Selection Property
Validation Focus
Nucleoside prodrug synthesis (ProTide)
Phosphoramidite-derived chemistry enabling charge masking
Yield reproducibility and purity at multi-gram to multi-pound scale
CWA simulant for detector validation
Documented P–N vibrational signature for SERS
Detection limit benchmarking against calibration standards
Flame retardant formulation on cellulosic substrates
Ethyl ester substitution pattern for char formation
Flammability test reproducibility; diethyl vs dimethyl analog
α-Aminoalkyl phosphonate precursor (Mannich)
P–N bond reactivity in three-component coupling
Reaction pathway specificity vs non-nitrogenous phosphorus reagents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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